Terpinolen

Übersicht

Beschreibung

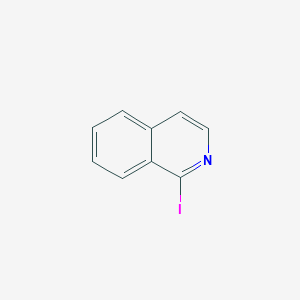

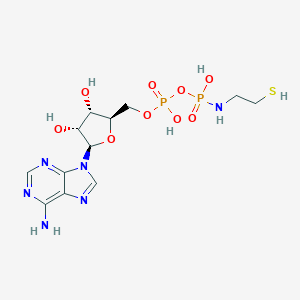

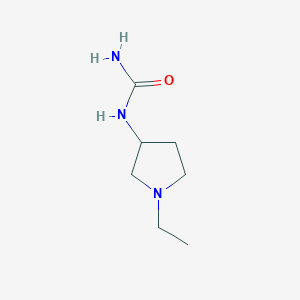

Terpinolene is a naturally occurring monoterpene, commonly found in the essential oils of various plants such as conifers, tea tree, apples, and some citrus fruits . It is known for its fresh, piney, floral, and sometimes citrusy aroma, making it a popular ingredient in the fragrance industry . Terpinolene is also present in certain cannabis strains, contributing to their unique aroma profiles . The molecular formula of terpinolene is C₁₀H₁₆, and it exists as a colorless liquid at room temperature with a boiling point of approximately 186°C .

Wissenschaftliche Forschungsanwendungen

Terpinolen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie .

Chemie:

- Wird als Vorläufer bei der Synthese anderer chemischer Verbindungen verwendet.

- Wird auf seine Reaktivität und sein Potenzial als grünes Lösungsmittel untersucht.

Biologie:

- Untersucht wird seine Rolle als natürliches Insektenabwehrmittel.

- Wird auf seine potenziellen antioxidativen Eigenschaften untersucht.

Medizin:

- Vorläufige Studien deuten darauf hin, dass this compound entzündungshemmende und sedierende Wirkungen haben könnte .

- Potenzielle Verwendung in der traditionellen Medizin für seine beruhigenden Wirkungen.

Industrie:

- Wird in der Duftstoffindustrie als Duftstoff in Seifen, Parfüms und Körperpflegeprodukten verwendet .

- Wird in der Lebensmittel- und Getränkeindustrie als Geschmacksstoff verwendet, da es einen leicht süßen, zitrusartigen Geschmack hat .

5. Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und Signalwegen . Beispielsweise wird seine antibakterielle Aktivität darauf zurückgeführt, dass es bakterielle Zellmembranen stören kann, was zum Zelltod führt . Die antioxidativen Eigenschaften von this compound werden vermutlich auf seine Fähigkeit zurückgeführt, freie Radikale abzufangen und oxidativen Stress zu reduzieren . Darüber hinaus könnten seine sedierenden Wirkungen mit seiner Wechselwirkung mit dem zentralen Nervensystem zusammenhängen, obwohl die genauen Signalwege noch nicht vollständig aufgeklärt sind .

Wirkmechanismus

Target of Action

Terpinolene, a monoterpene found in a variety of herbs, is known for its diverse biological effects . It has been reported to interact with various molecular targets, including pro-inflammatory cytokines, transcription factors, autophagy machinery, reactive oxygen species (ROS), and membrane receptors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis .

Mode of Action

Terpinolene interacts with its targets to induce a range of changes. For instance, it has been shown to reduce inflammation symptoms by decreasing the release of pro-inflammatory cytokines . It also has the potential to inhibit cell proliferation by down-regulating AKT1 expression, a protein involved in cell proliferation and apoptosis . Furthermore, terpinolene has been reported to have antioxidant, larvicide, and insecticide activities .

Biochemical Pathways

The biosynthesis of terpinolene involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of isoprenyl diphosphate synthase (IDS). This produces acyclic and achiral isoprenyl diphosphate/pyrophosphate (ID, C5n) intermediates including geranyl pyrophosphate (GPP, C10), which are considered universal terpenoid precursors . The terpinyl cation can be quenched through deprotonation, resulting in a plethora of monocyclic monoterpenes, e.g., limonene, terpinolene, and β-phellandrene .

Pharmacokinetics

One study has shown that phenethyl alcohol, a major metabolite found in a formulation containing terpinolene, was rapidly absorbed, with tmax occurring within 1 hour after oral administration .

Result of Action

Terpinolene has been reported to induce apoptotic cell death via oxidative stress and mitochondrial impairment . It has also been shown to increase intracellular ROS production in certain cell types . Moreover, terpinolene is known for its uplifting and energizing effects, providing a sense of focus and motivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of terpinolene. For instance, light spectra can modulate the production of terpenoids in plants . Furthermore, terpenoids, including terpinolene, play an important role in plant-environment interactions, such as plant-plant, plant-insect, and plant-animal interactions . Understanding these interactions can provide insights into the ecological functions of terpinolene and its potential applications.

Biochemische Analyse

Biochemical Properties

Terpinolene, as a monoterpene, plays a significant role in the biochemical reactions of the plants it is found in . These enzymes control the production of Terpinolene and other monoterpenes, contributing to the chemical variability observed in different plant species .

Cellular Effects

Monoterpenes like Terpinolene are known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Terpinolene involves its interaction with monoterpene synthases. For instance, the α-pinene/terpinolene synthase from Taiwania cryptomerioides was shifted to produce Terpinolene predominantly by the single site mutation . This suggests that Terpinolene’s production can be controlled at the molecular level through enzyme modification .

Metabolic Pathways

Terpinolene is part of the monoterpenoid biosynthetic pathway, which involves various enzymes and cofactors

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Terpinolen kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Isomerisierung von Alpha-Pinen, ein Verfahren, das durch Säuren wie Schwefelsäure oder Salzsäure katalysiert werden kann . Eine weitere Methode beinhaltet die Cyclisierung von Myrcen, die mit Katalysatoren wie Aluminiumchlorid erreicht werden kann .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus ätherischen Ölen von Pflanzen wie Muskatnuss, Teebaum und Nadelbäumen durch Wasserdampfdestillation . Dieses Verfahren beinhaltet das Leiten von Dampf durch das Pflanzenmaterial, wodurch die ätherischen Öle verdampfen. Der Dampf und die Öldämpfe werden dann kondensiert und das Öl wird vom Wasser getrennt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terpinolen durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Substitution: Die Halogenierung von this compound kann mit Halogenen wie Chlor oder Brom erfolgen, was halogenierte Derivate erzeugt.

Hauptprodukte, die gebildet werden:

Oxidation: Terpinolenoxid

Reduktion: p-Menthan

Substitution: Halogenierte Terpinolenderivate

Vergleich Mit ähnlichen Verbindungen

Terpinolen wird oft mit anderen ähnlichen Monoterpenen wie Alpha-Pinen, Beta-Pinen und Limonen verglichen .

Ähnliche Verbindungen:

Alpha-Pinen: Bekannt für seinen kiefernartigen Duft und seine entzündungshemmenden Eigenschaften.

Beta-Pinen: Ähnlich wie Alpha-Pinen, aber mit einem leicht anderen Aromaprofil.

Limonen: In Zitrusfrüchten enthalten, bekannt für seinen zitrusartigen Duft und seine potenziellen krebshemmenden Eigenschaften.

Einzigartigkeit von this compound:

- This compound ist einzigartig in seiner Kombination aus frischem, holzigem und blumigem Aroma, was unter anderen Monoterpenen weniger verbreitet ist .

- Es hat im Vergleich zu einigen anderen Terpenen eine höhere Verdampfungstemperatur, was es für bestimmte Anwendungen geeignet macht .

- Seine vielfältige Palette biologischer Aktivitäten, einschließlich antioxidativer, sedierender und insektenabwehrender Eigenschaften, unterscheidet es von anderen ähnlichen Verbindungen .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen ist. Seine einzigartigen Eigenschaften und seine vielfältige Palette von Wirkungen machen es zu einem wertvollen Gegenstand wissenschaftlicher Forschung und industrieller Nutzung.

Eigenschaften

IUPAC Name |

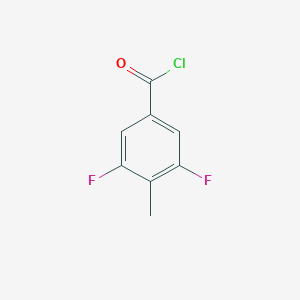

1-methyl-4-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYAFQVGZZPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027222 | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.74 [mmHg], 0.74 mm Hg at 25 °C | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale amber liquid, Colorless liquid or oil | |

CAS No. |

586-62-9 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terpinolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,4(8)-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 586-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

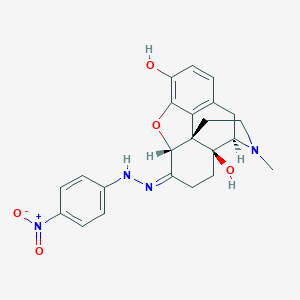

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)

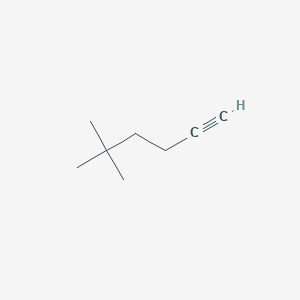

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)